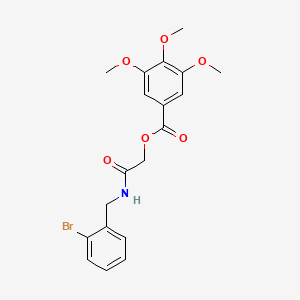

2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate” is a complex organic molecule. It contains a bromobenzyl group, an amino group, an oxoethyl group, and a trimethoxybenzoate group. These groups are common in many organic compounds and are often involved in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The bromobenzyl group would likely be planar due to the aromatic ring, while the amino and oxoethyl groups could introduce some three-dimensionality to the molecule. The trimethoxybenzoate group would likely also contribute to the complexity of the molecule’s structure .Chemical Reactions Analysis

This compound, like many organic compounds, would likely undergo a variety of chemical reactions. The bromine atom in the bromobenzyl group could be replaced through nucleophilic substitution reactions. The amino group could participate in acid-base reactions. The oxoethyl group could undergo oxidation or reduction reactions. The trimethoxybenzoate group could undergo hydrolysis to produce trimethoxybenzoic acid .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Cancer Treatment

- Zinc Phthalocyanine Derivatives : A study synthesized new zinc phthalocyanine derivatives, highlighting their potent singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms. This suggests a potential application in treating cancer through photodynamic therapy due to the compound's excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Anti-Cancer Drugs

- Bromomethylquinazoline Intermediate : Describes the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in creating some anti-cancer drugs that inhibit thymidylate synthase. This showcases the importance of brominated compounds in synthesizing therapeutics (Sheng-li, 2004).

Antibacterial and Antioxidant Activities

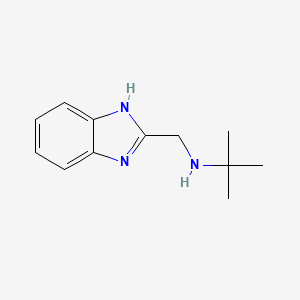

- Benzimidazole Derivatives : A series of 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed promising ABTS scavenging activities and effectiveness against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial and antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).

Catalytic Performance in Organic Synthesis

- Copper(II) Schiff Base Complex : A study focused on the synthesis and characterization of a novel mixed-ligand Cu(II) Schiff base complex and its catalytic performance for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This research underscores the utility of such complexes in facilitating organic transformations, potentially leading to the development of new pharmaceuticals and materials (Ebrahimipour et al., 2018).

Corrosion Inhibition

- Schiff Base Derivatives : Investigated the efficiency of cationic Schiff base surfactants as corrosion inhibitors for carbon steel in acidic media. This demonstrates the potential application of brominated compounds in industrial corrosion protection strategies (Negm et al., 2010).

Safety And Hazards

Zukünftige Richtungen

The study and application of complex organic compounds like this one are active areas of research in chemistry. Potential future directions could include exploring its synthesis and reactions in more detail, studying its interactions with biological systems, and investigating its potential uses in fields like medicinal chemistry or materials science .

Eigenschaften

IUPAC Name |

[2-[(2-bromophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-6-4-5-7-14(12)20/h4-9H,10-11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRKNTRPUOZYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Bromobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)

![2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2706562.png)

![2-{4-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2706565.png)

![4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2706566.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2706569.png)